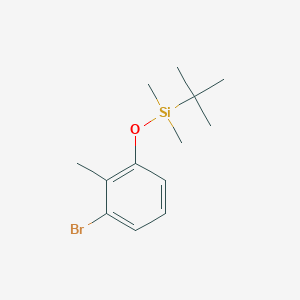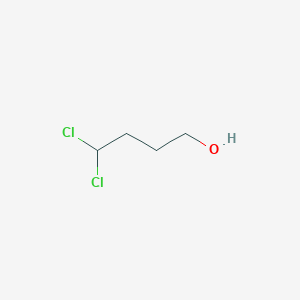
4,4-Dichlorobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dichlorobutan-1-ol is an organic compound with the molecular formula C4H8Cl2O. It is a chlorinated alcohol, characterized by the presence of two chlorine atoms attached to the fourth carbon of a butanol chain. This compound is of interest in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,4-Dichlorobutan-1-ol can be synthesized through the chlorination of 3-buten-1-ol. The process involves the reaction of propylene with aqueous formaldehyde stabilized with alcohol in the presence of silica sand to form 3-buten-1-ol, which is then chlorinated to produce this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chlorination processes, where the reaction conditions are optimized for maximum yield and purity. The use of catalysts and controlled reaction environments ensures efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Dichlorobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into less chlorinated or dechlorinated alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products Formed
Oxidation: 4,4-Dichlorobutanal or 4,4-dichlorobutanoic acid.
Reduction: 4-chlorobutan-1-ol or butan-1-ol.
Substitution: Products depend on the nucleophile used, such as 4-chlorobutan-1-amine when ammonia is used.
Applications De Recherche Scientifique
4,4-Dichlorobutan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,4-dichlorobutan-1-ol involves its interaction with molecular targets through its hydroxyl and chlorine groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation, depending on the specific pathways involved. The exact molecular targets and pathways are subject to ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dichlorobutan-1-ol: Similar structure but with chlorine atoms on the third and fourth carbons.
4-Chlorobutan-1-ol: Contains only one chlorine atom on the fourth carbon.
Butan-1-ol: A non-chlorinated analog.
Uniqueness
4,4-Dichlorobutan-1-ol is unique due to the presence of two chlorine atoms on the same carbon, which imparts distinct chemical reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic and industrial applications where such reactivity is desired.
Propriétés
Numéro CAS |
159433-58-6 |
|---|---|
Formule moléculaire |
C4H8Cl2O |
Poids moléculaire |
143.01 g/mol |
Nom IUPAC |
4,4-dichlorobutan-1-ol |
InChI |
InChI=1S/C4H8Cl2O/c5-4(6)2-1-3-7/h4,7H,1-3H2 |
Clé InChI |
OHSSXJLLWCUPEV-UHFFFAOYSA-N |
SMILES canonique |
C(CC(Cl)Cl)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrazolo[1,5-c]pyrimidin-5-amine](/img/structure/B13469395.png)
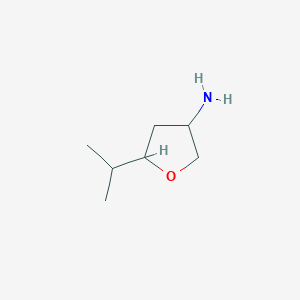
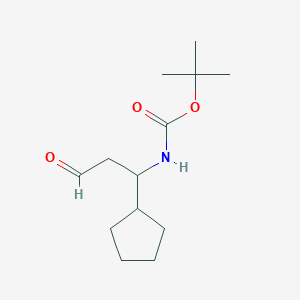
![3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzoic acid hydrochloride](/img/structure/B13469412.png)
![1-(1-methyl-1H-imidazol-2-yl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13469418.png)

![tert-butyl N-[(1R,2S)-2-sulfamoylcyclohexyl]carbamate](/img/structure/B13469428.png)
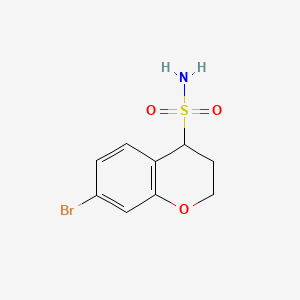

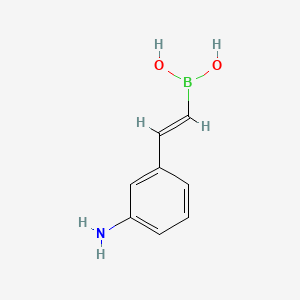
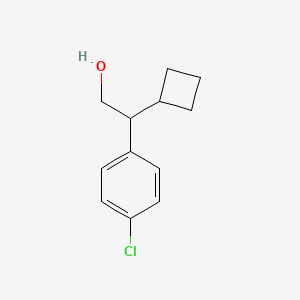

![[5-(4-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13469480.png)
